Betahistine dihydrochloride

Overview

Description

Betahistine dihydrochloride is a histamine analogue medicine that is used to treat symptoms of Ménière’s syndrome such as dizziness (vertigo), ringing in the ears (tinnitus), loss of hearing and nausea . It works by improving the blood flow in the inner ear which reduces the pressure of excess fluid there . This medicine lowers the build-up of pressure .

Synthesis Analysis

Betahistine dihydrochloride is synthesized from 2-pyridineethanol . During the synthesis, seven impurities were identified, among which four impurities such as N-acetyl betahistine, 2- (pyridine-2-yl)ethyl acetate, N-methyl betahistine and N-methyl-2- (pyridine-2-yl)prop-2-en-1-amine are not reported in the literature .Molecular Structure Analysis

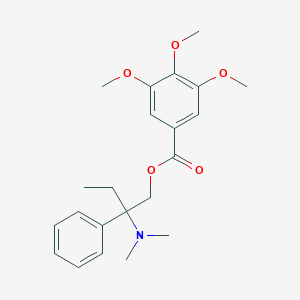

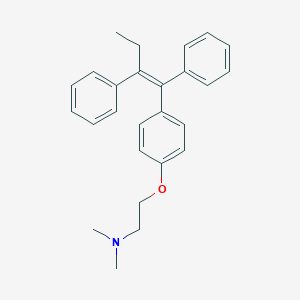

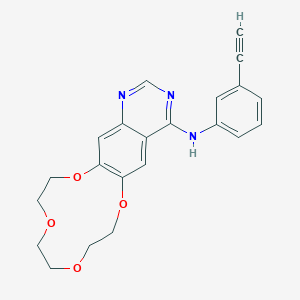

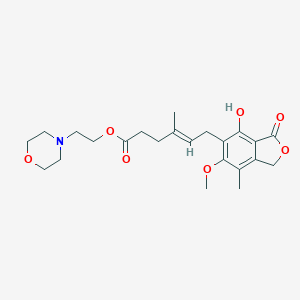

The molecular formula of Betahistine dihydrochloride is C8H14Cl2N2 . The structure of betahistine is shown in Figure1 .Chemical Reactions Analysis

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .Physical And Chemical Properties Analysis

Betahistine dihydrochloride is a white to light yellow crystalline powder .Scientific Research Applications

Treatment of Ménière’s Disease

Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease . It is an analogue of histamine, and is a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist .

Pharmacokinetics Research

The pharmacokinetics and dose proportionality of Betahistine have been studied in healthy individuals . The aim of these investigations is to assess how the drug is absorbed, distributed, metabolized, and excreted in the body .

Transdermal Delivery Research

Research has been conducted on the transdermal delivery of Betahistine dihydrochloride . This involves the drug being administered through the skin, which can be a more convenient method of administration for some patients .

Treatment of Cochleovestibular Disorders

Betahistine dihydrochloride has been applied in patients with ethnical disorders with cochleovestibular disorders . These disorders involve the inner ear and can cause symptoms such as dizziness and loss of balance .

Molecular Properties Research

The molecular properties of Betahistine have been studied using ab initio methods . This research can help in understanding how the drug interacts with its target receptors .

Clinical Trials for Efficacy and Safety

Clinical trials have been conducted to assess the efficacy and safety of Betahistine treatment in patients with Meniere’s disease . These trials are crucial for determining the optimal dosage and identifying any potential side effects .

Mechanism of Action

Target of Action

Betahistine dihydrochloride primarily targets the histamine receptors , specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission and immune responses .

Mode of Action

Betahistine dihydrochloride acts as a weak agonist at the H1 histamine receptor and a potent antagonist at the H3 histamine receptor . As an agonist, it stimulates the H1 receptor, while as an antagonist, it prevents the activation of the H3 receptor . This dual action leads to increased blood flow in the inner ear and decreased endolymphatic pressure .

Biochemical Pathways

The primary biochemical pathway affected by betahistine dihydrochloride is the histaminergic system . By acting on the histamine receptors, betahistine dihydrochloride influences the generation of neuronal excitation, particularly in the vestibular nuclei, thereby facilitating vestibular compensation .

Pharmacokinetics

It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .

Result of Action

The action of betahistine dihydrochloride leads to a reduction in the severity and frequency of vertigo attacks associated with Ménière’s disease . It achieves this by increasing the blood flow around the inner ear, reducing the amount of fluid in the inner ear, and preventing symptoms from developing .

Action Environment

The pharmacokinetics of betahistine dihydrochloride can be influenced by both genetic and environmental factors . These factors can affect the metabolism of betahistine dihydrochloride to its principle metabolite 2-PAA, thereby influencing the drug’s action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10204355 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betahistine dihydrochloride | |

CAS RN |

5579-84-0 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.